
Ceftiolene
Descripción
This compound is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAHFZIHLTPFR-JLRJEBFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024597 | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77360-52-2 | |
Record name | Ceftiolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftiolene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTIOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Elucidation for Ceftiolene and Its Analogues
Structural Biology Studies of Ceftiolene-PBP Complexes
Structural biology, particularly X-ray crystallography, provides atomic-level insights into the binding mechanisms of beta-lactam antibiotics with PBPs. While specific crystal structures of this compound-PBP complexes were not identified in the search, the principles observed for other beta-lactams are broadly applicable. These studies typically reveal how the beta-lactam ring of the antibiotic forms a covalent bond with the active site serine residue of the PBP, leading to the formation of a stable acyl-enzyme complex.
For example, structural analyses of other cephalosporins, such as cefiderocol, ceftazidime, and cefepime, in complex with PBP3 from Pseudomonas aeruginosa, illustrate key interaction points. These studies highlight how the antibiotic's side chains at positions C3 and C7 of the cephem nucleus engage in specific hydrogen bonding and other non-covalent interactions with residues within the PBP's active site. Such detailed structural information elucidates the molecular basis of target recognition, the conformational changes induced upon binding, and the stability of the acyl-enzyme complex, all of which contribute to the antibiotic's inhibitory potency. By understanding these structural determinants, researchers can infer the likely binding modes of this compound and design modifications to enhance its affinity or broaden its spectrum of activity.
Multi-Step Synthesis Pathways for the this compound Core Structure
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational modeling, including molecular docking and molecular dynamics (MD) simulations, plays a pivotal role in complementing experimental structural studies and providing dynamic insights into this compound's interactions with PBPs. These in silico techniques allow for the prediction of binding poses, assessment of binding affinities, and characterization of the flexibility and conformational changes of both the antibiotic and the target protein upon complex formation.
MD simulations, in particular, offer a kinetic perspective by simulating the movement of atoms and molecules over time. This allows researchers to:
Assess binding stability: Observe the dynamic stability of this compound within the PBP active site.
Refine docked structures: Improve the accuracy of initial docking predictions by allowing the protein and ligand to relax and adapt to each other.
Calculate binding free energies: Estimate the strength of the interaction, which can correlate with inhibitory potency.
Investigate allosteric effects: Explore potential interactions at sites distant from the active site that might modulate PBP activity or antibiotic binding.
While specific published MD simulations for this compound were not detailed in the available literature, the application of these computational methods is standard practice in the study of beta-lactam antibiotics and their PBP targets. For instance, MD simulations have been used to investigate the binding of ceftaroline to PBP2a, exploring its interactions and potential allosteric effects. By applying similar computational approaches, researchers can gain deeper molecular-level insights into how this compound engages with its PBP targets, how its chemical modifications influence these interactions, and how resistance mechanisms might alter binding dynamics. This information is invaluable for optimizing this compound's structure and for the development of novel antimicrobial agents.
Antimicrobial Spectrum and Efficacy in Preclinical Models
Broad-Spectrum Activity Analysis of Ceftiolene
This compound exhibits a broad antibacterial spectrum, which has been described as similar to that of cefotaxime or ceftriaxone, both well-known third-generation cephalosporins. nih.govncats.iooup.com Its antimicrobial activity is mediated through the inhibition of bacterial cell wall synthesis, a characteristic mechanism of beta-lactam antibiotics, by binding to penicillin-binding proteins (PBPs). nih.govoup.com
This compound demonstrates activity against Gram-positive bacterial pathogens, notably Staphylococcus aureus. nih.govncats.iooup.com Studies have shown that this compound's affinity for PBP1 of Staphylococcus aureus is greater than that of cefotaxime or latamoxef. nih.govncats.iooup.com For PBP3 in Staphylococcus aureus, its affinity is comparable to these antibiotics. nih.govncats.iooup.com Furthermore, this compound showed higher affinities for PBPs 1 and 3 of Staph. aureus 209P compared to other third-generation cephalosporins, although its activity was lower than that of cephalothin, which exhibited superior antibacterial activity. oup.com Growth of Staphylococcus aureus in the presence of low concentrations of this compound resulted in the bacteria becoming more sensitive to lysis by lysostaphin, a phenomenon not as pronounced with cefotaxime or latamoxef under similar conditions. nih.govoup.com
This compound displays significant activity against a range of Gram-negative bacterial pathogens, including Escherichia coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa. nih.govncats.iooup.com The affinities of this compound for penicillin-binding proteins in Escherichia coli are highly comparable to those of ceftriaxone and cefotaxime. nih.govncats.iooup.com Additionally, this compound generally exhibits greater affinity for the higher molecular weight PBPs of Escherichia coli and Enterobacter cloacae when compared to latamoxef (moxalactam). nih.govncats.iooup.com Specifically, this compound demonstrated the highest affinity for PBP3 in E. coli W7 and Enterobacter cloacae 40345, which correlated with the induction of filamentation in these organisms. oup.com
Activity against Gram-Positive Bacterial Pathogens
Comparative Efficacy Studies with Other Antimicrobial Agents
The bacteriolytic activity of this compound at defined concentrations against Gram-negative organisms has been shown to be similar to that of ceftriaxone. nih.govncats.iooup.com Importantly, this bacteriolytic activity was observed to be significantly better than that of other third-generation cephalosporins tested, including cefotaxime, ceftazidime, and latamoxef. nih.govncats.iooup.com
The introduction of plasmid-encoded beta-lactamases into Escherichia coli was observed to reduce the wide variation in the bacteriolytic effect among different cephalosporins, and a significant inoculum effect was noted for bacteriolysis. nih.govoup.com Furthermore, chloramphenicol exhibited less antagonism against this compound- or ceftriaxone-induced lysis compared to its effect on lysis induced by cefotaxime or latamoxef. nih.govoup.com
In Vitro Comparisons with Third-Generation Cephalosporins
In Vitro Susceptibility and Resistance Profiling Methodologies
To accurately assess the antimicrobial properties of this compound, researchers have emphasized the necessity of employing techniques beyond routine minimum inhibitory concentration (MIC) determinations. nih.govoup.com This is crucial for distinguishing between antibiotics that might otherwise appear similar based solely on MIC values, allowing for a more comprehensive understanding of their biochemical and bacteriolytic characteristics. nih.govoup.com While standard susceptibility testing methods such as broth microdilution and disk diffusion are generally applied for antimicrobial agents, a deeper analysis of this compound's mode of action and efficacy requires more detailed biochemical assays, including the evaluation of penicillin-binding protein affinities and bacteriolytic effects. nih.govoup.com
Minimum Inhibitory Concentration (MIC) Determinations
While specific tabular data detailing Minimum Inhibitory Concentrations (MICs) for a wide range of pathogens are not extensively available in the provided preclinical literature for this compound, studies indicate its efficacy at lower concentrations. This compound was observed to be generally more effective at lower concentrations than other tested third-generation cephalosporins, including cefotaxime, ceftazidime, ceftriaxone, and latamoxef, in inducing bacterial filamentation. nih.gov
Specialized Assays for Distinguishing Antimicrobial Efficacy
Specialized assays have been employed to elucidate the distinct antimicrobial efficacy of this compound, particularly focusing on its interaction with penicillin-binding proteins (PBPs) and its bacteriolytic characteristics.
Penicillin-Binding Protein (PBP) Affinities: this compound's affinities for PBPs, crucial targets for β-lactam antibiotics, have been compared to those of other cephalosporins.
Organism / PBP Target | This compound Affinity Compared to Cefotaxime / Ceftriaxone | This compound Affinity Compared to Latamoxef (Moxalactam) |
Escherichia coli PBPs | Very comparable | Generally greater for higher molecular weight PBPs |
Enterobacter cloacae PBPs | Not specified | Generally greater for higher molecular weight PBPs |
Proteus mirabilis PBPs | Not specified | Generally greater for higher molecular weight PBPs |
Pseudomonas aeruginosa PBPs | Not specified | Generally greater for higher molecular weight PBPs |
Staphylococcus aureus PBP1 | Greater | Greater |
Staphylococcus aureus PBP3 | Comparable | Comparable |
These findings suggest a favorable binding profile for this compound across key bacterial species. nih.govmims.com
Bacteriolytic Activity: this compound's bacteriolytic activity has been assessed, revealing its capacity to induce cell lysis in susceptible organisms.
Organism / Condition | This compound Bacteriolytic Activity Compared to Ceftriaxone | This compound Bacteriolytic Activity Compared to Other Third-Generation Cephalosporins (e.g., Cefotaxime, Latamoxef) |
Gram-negative organisms (at defined concentrations) | Similar | Significantly better |
Microbiological Eradication Rates in Preclinical Investigations
Preclinical investigations into this compound have provided insights into its potential for microbiological eradication, primarily through its bacteriolytic properties. The bacteriolytic activity of this compound at defined concentrations against Gram-negative organisms was found to be similar to that of ceftriaxone and notably superior to other third-generation cephalosporins tested. nih.govmims.com
The introduction of plasmid-encoded β-lactamases into Escherichia coli was observed to reduce the variability in the bacteriolytic effect among different cephalosporins, with a significant inoculum effect noted for this compound-induced bacteriolysis. Furthermore, chloramphenicol demonstrated less antagonism against this compound- or ceftriaxone-induced lysis compared to its effect on cefotaxime or latamoxef. nih.govmims.com
In studies involving Staphylococcus aureus, growth at low concentrations of this compound resulted in the bacteria becoming more susceptible to lysis by lysostaphin, an enzyme known for its lytic action against staphylococcal cell walls. This suggests that this compound can sensitize Staphylococcus aureus to other lytic agents. nih.govmims.com
Mechanisms of Bacterial Resistance to Ceftiolene
β-Lactamase-Mediated Resistance
β-Lactamases are bacterial enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. wikipedia.org Ceftiolene is noted to be "More resistant to hydrolysis by β-lactamase" and carries "less risk of ESBL induction." nih.gov This suggests a degree of intrinsic stability against certain β-lactamase types.
Plasmid-encoded β-lactamases, such as those belonging to the TEM, SHV, and CTX-M families (Ambler Class A), are significant contributors to antibiotic resistance in Gram-negative bacteria. mdpi.commsdmanuals.com These enzymes are capable of rapidly disseminating among bacterial populations due to their location on mobile genetic elements. mdpi.com While many first and second-generation cephalosporins are susceptible to hydrolysis by these enzymes, third and fourth-generation cephalosporins generally exhibit improved stability. mdpi.com this compound, as a third-generation cephalosporin, is reported to be "More resistant to hydrolysis by β-lactamase" nih.gov, implying a favorable profile against common plasmid-encoded β-lactamases, including extended-spectrum β-lactamases (ESBLs), and is associated with "less risk of ESBL induction." nih.gov However, specific detailed research findings on the hydrolysis rates of this compound by individual plasmid-encoded β-lactamases (e.g., TEM-1, SHV-1, or specific CTX-M variants) were not extensively detailed in the provided literature.
β-Lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their molecular structure and catalytic mechanisms. msdmanuals.commdpi.com Classes A, C, and D are serine β-lactamases, while Class B enzymes are metallo-β-lactamases (MBLs) that require zinc ions for their activity. mdpi.com this compound's general characteristic of being "More resistant to hydrolysis by β-lactamase" nih.gov indicates a degree of stability. However, specific data quantifying this compound's stability against each of the four Ambler classes (A, B, C, and D) was not explicitly available in the provided search results. The statement suggests a broad-spectrum resistance to β-lactamase activity, aligning with its classification as a later-generation cephalosporin designed to overcome common resistance mechanisms.
Hydrolysis by Plasmid-Encoded β-Lactamases
Penicillin-Binding Protein (PBP) Alterations
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. etflin.complos.org Beta-lactam antibiotics exert their bactericidal effect by covalently binding to and inhibiting these proteins. Alterations in PBPs are a significant mechanism of resistance to beta-lactam antibiotics. bristol.ac.uk
Bacterial resistance can emerge through mutations in PBP genes that lead to a reduced binding affinity of the antibiotic to its target PBPs. nih.gov These mutations can result in the PBP still performing its essential function in cell wall synthesis, but with significantly diminished susceptibility to the antibiotic. plos.org For this compound, research has indicated that it exhibits a "highest degree of interaction with E. coli PBP 2." asm.org Furthermore, its "binding affinities of PBPs 1A, 1B, and 3 for all of the antibiotics tested were very similar" asm.org, suggesting effective binding to these crucial PBPs in Escherichia coli. While these findings highlight this compound's interaction with specific PBPs, detailed research on specific mutations within these or other PBPs that explicitly lead to reduced this compound binding affinity and resistance was not comprehensively outlined in the provided sources.
Another mechanism of PBP-mediated resistance involves the presence or overexpression of low-affinity PBPs. nih.gov This can lead to a situation where, even in the presence of the antibiotic, there are sufficient amounts of the low-affinity PBP to continue cell wall synthesis, thus circumventing the antibiotic's inhibitory effect. mdpi.com While this is a known general mechanism for beta-lactam resistance, specific instances or detailed research findings regarding the overexpression of PBPs as a resistance mechanism specifically against this compound were not explicitly provided in the search results.
Mutations Affecting this compound Binding Affinity to PBPs
Efflux Pump Systems and Reduced Permeability
Efflux pump systems and reduced outer membrane permeability are crucial mechanisms by which Gram-negative bacteria, in particular, can resist antibiotics by limiting their intracellular concentration. nih.govnih.gov
Efflux pumps are transmembrane protein complexes that actively transport a wide range of structurally diverse antimicrobial agents out of the bacterial cell, thereby preventing the drug from reaching its intracellular target at a sufficient concentration. nih.govjidc.org This active expulsion contributes significantly to multidrug resistance phenotypes. nih.gov this compound is recognized as a compound that can be affected by efflux pump systems. google.com However, the specific efflux pump systems (e.g., RND, MFS, SMR superfamilies) that are primarily responsible for this compound efflux and the extent of their contribution to this compound resistance were not detailed in the provided information.
Reduced permeability, often occurring in Gram-negative bacteria, involves alterations to the outer membrane that restrict the entry of antibiotics. bristol.ac.uk This can be achieved through mechanisms such as the downregulation or mutation of porins, which are protein channels that facilitate the diffusion of hydrophilic molecules, including many beta-lactam antibiotics, across the outer membrane. bristol.ac.uknih.gov A decrease in the number or functionality of these porins can significantly reduce antibiotic uptake. bristol.ac.uk The combination of reduced entry and increased efflux is collectively referred to as "reduced permeability" and can be a potent resistance mechanism, sometimes even enhancing the effect of other resistance mechanisms. bristol.ac.uk While these general principles apply to beta-lactams, specific studies detailing the impact of altered outer membrane permeability on this compound's efficacy were not explicitly provided in the search results.
Inoculum Effect on this compound Efficacy
The inoculum effect refers to the phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases substantially with a higher bacterial inoculum size mims.commims.com. This effect can lead to treatment failures in clinical settings despite in vitro susceptibility at standard inoculum levels. For this compound, a significant inoculum effect has been observed in the bacteriolysis of Escherichia coli when plasmid-encoded beta-lactamases were introduced mdpi.com.
This phenomenon is primarily attributed to the increased enzymatic capacity of a larger bacterial population. When a high number of bacteria are present, a greater quantity of beta-lactamase enzymes is produced, which can rapidly hydrolyze the antibiotic, thereby decreasing its effective concentration and resulting in a higher MIC mims.com. For instance, studies on other cephalosporins, such as cefepime, have also reported a marked inoculum effect, especially in the presence of ESBLs mims.com. The inoculum effect underscores the importance of considering bacterial load in the context of antibiotic efficacy and resistance development.
Genetic Basis of Resistance Development
The development of bacterial resistance to antibiotics, including this compound, is fundamentally rooted in genetic alterations. These alterations can arise through spontaneous mutations within the bacterial chromosome or through the acquisition of new genetic material via horizontal gene transfer (HGT) wikidata.org.
Identification of Resistance-Associated Genes and Mutations
The identification of specific genes and mutations is crucial for understanding the molecular basis of antibiotic resistance. For beta-lactam antibiotics like this compound, key resistance-associated genes often encode beta-lactamases. For example, the blaCTX-M gene family is widely recognized for conferring resistance to various cephalosporin subclasses wikidata.orgwikidata.org. Mutations in promoter regions, such as those affecting the ampC gene, can also lead to the overexpression of chromosomal beta-lactamases and increased resistance wikidata.org.
While direct, specific genetic mutations conferring resistance solely to this compound are not extensively detailed in the provided literature beyond the general mention of plasmid-encoded beta-lactamases mdpi.com, research on other beta-lactams offers insights into common genetic mechanisms. For instance, resistance to ceftaroline, another cephalosporin, has been linked to amino acid-altering mutations in penicillin-binding protein 2a (PBP2a) encoded by the mecA gene in methicillin-resistant Staphylococcus aureus (MRSA) cenmed.comnih.gov. Similarly, mutations in RNA polymerase genes (rpoB and rpoD) have been identified as contributing to ceftriaxone resistance in Neisseria gonorrhoeae wikidata.orgwikipedia.orgpharmakb.com. Beyond target modifications and enzymatic degradation, genetic changes affecting outer membrane porins or leading to the overexpression of efflux pumps also contribute to resistance cenmed.commims.com. The acquisition of antibiotic resistance genes (ARGs) or point mutations in core chromosomal genes are primary drivers of antimicrobial resistance phenotypes wikidata.org.
Whole-Genome Sequencing in Resistance Mechanism Research
Whole-genome sequencing (WGS) has revolutionized the study of antimicrobial resistance by providing a comprehensive and high-resolution view of bacterial genomes. It is a powerful tool for predicting phenotypic drug resistance patterns and elucidating the genetic underpinnings of resistance mims.comwikidata.orgwikidata.orgmims.com.
WGS enables the precise identification of both horizontally acquired resistance genes and novel chromosomal mutations that contribute to antibiotic resistance mims.comwikidata.org. By analyzing the entire genetic makeup of a bacterial isolate, researchers can pinpoint specific amino acid substitutions in target proteins, such as PBPs, that reduce antibiotic binding affinity nih.gov. Furthermore, WGS facilitates the annotation of diverse resistance mechanisms, including those related to antibiotic efflux, target alteration, target protection, target replacement, and enzymatic inactivation wikidata.org. This genomic approach allows for the correlation of genotypic resistance profiles with observed phenotypic resistance, offering invaluable insights into how resistance develops and spreads within bacterial populations mims.comwikidata.org. WGS is increasingly utilized for surveillance, outbreak investigation, and understanding the evolutionary dynamics of antibiotic resistance wikidata.org.
Compound Names and PubChem CIDs
Preclinical Pharmacological and Toxicological Investigations
In Vitro Pharmacodynamic Models for Ceftiolene
In vitro pharmacodynamic (PD) models are essential for understanding how an antimicrobial agent interacts with bacteria under controlled laboratory conditions, providing insights into its mechanism of action and efficacy. bioivt.com
Time-Dependent Killing and Post-Antibiotic Effects Research
This compound's characteristics have been investigated through various biochemical assays, including its affinities for penicillin-binding proteins (PBPs). fda.gov As a beta-lactam antibiotic, this compound exerts its antibacterial activity by binding to PBPs, which are crucial for bacterial cell wall synthesis. aast.org Studies have shown that the affinities of this compound for PBPs were comparable to those of ceftriaxone and cefotaxime for Escherichia coli. Furthermore, this compound generally demonstrated greater affinity than latamoxef (moxalactam) for the higher molecular weight PBPs in E. coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa. fda.gov
Beta-lactam antibiotics, as a class, are generally characterized by time-dependent killing, meaning their efficacy is primarily dependent on the duration for which drug concentrations remain above the minimum inhibitory concentration (MIC). dovepress.comwho.int They typically exhibit a weak or absent post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after the antibiotic concentration has fallen below the MIC. embopress.orgfda.gov Specific research detailing the time-dependent killing curves or the post-antibiotic effects of this compound in isolation is not extensively detailed in publicly available preclinical literature.
PK/PD Modeling to Optimize Antimicrobial Profiles
Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates drug concentration profiles (pharmacokinetics) with their antimicrobial effects (pharmacodynamics) to predict and optimize dosing regimens. bioivt.comjpiamr.eu This approach is crucial for defining the dose-exposure-response relationships of antimicrobials and guiding the selection of optimal treatment schedules. bioivt.com While PK/PD modeling is a standard component of preclinical antimicrobial development, specific detailed PK/PD modeling data for this compound were not extensively identified in the provided search results.
Research on Potential Drug-Drug Interactions Involving this compound
Preclinical drug-drug interaction (DDI) studies are conducted to evaluate how a new drug candidate might interact with other co-administered drugs, which can affect their safety and efficacy. bioivt.comqps.comnih.gov These studies typically involve in vitro assessments of drug-metabolizing enzymes (such as cytochrome P450 enzymes) and transporters, followed by in vivo studies in animal models to simulate real-world conditions. qps.comnih.goveuropa.eunih.gov Specific research on potential drug-drug interactions involving this compound was not extensively identified in the provided search results.
Toxicological Profile and Safety Assessment in Preclinical Studies
Toxicological studies are a fundamental part of preclinical development, designed to assess the safety profile of a new compound, identify potential adverse effects, and determine safe dose ranges for subsequent human clinical trials. nih.govnbt.nhs.ukeuropa.eu These studies encompass various parameters, including dose-response relationships, absorption, distribution, metabolism, and excretion (ADME), and potential immunogenicity. nih.govnih.gov The aim is to establish the toxicological profile of new compounds or extend the known profiles of existing ones for new indications or formulations. europa.eu Specific detailed toxicological profiles or safety assessment data for this compound from preclinical studies were not extensively identified in the provided search results.
Therapeutic Applications Research and Comparative Studies
Comparative Efficacy and Effectiveness Research
Analysis of Antimicrobial Activity in Polymicrobial Infections
Specific detailed research findings focusing solely on Ceftiolene's antimicrobial activity in polymicrobial infections are not extensively documented in the currently available literature. However, the antimicrobial profile of this compound, a third-generation cephalosporin, provides insights into its potential in such complex infectious environments. This compound has demonstrated affinities for penicillin-binding proteins (PBPs) that are comparable to those of established third-generation cephalosporins like ceftriaxone and cefotaxime against Escherichia coli. Furthermore, its affinity for higher molecular weight PBPs in E. coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa was generally greater than that of latamoxef (moxalactam). uni.lu This suggests a broad-spectrum potential against a range of Gram-negative pathogens.
To illustrate the approach to evaluating β-lactam activity in polymicrobial settings, the example of ceftaroline, another advanced-generation cephalosporin, is pertinent. Ceftaroline has been shown to be efficacious in clinical trials for both monomicrobial and polymicrobial infections, particularly in acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). fishersci.se Its spectrum of activity includes key pathogens often found in mixed infections, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, along with various Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. fishersci.sesensus.org
Real-World Effectiveness Studies and Observational Data Analysis for β-Lactams
Considerations for Clinical Development Pathways for β-Lactam Antibiotics
The clinical development of novel β-lactam antibiotics, such as this compound, involves a rigorous, multi-phase process designed to establish safety, efficacy, and optimal dosing. This pathway is influenced by the unique pharmacokinetic and pharmacodynamic properties of this antibiotic class and the evolving landscape of antimicrobial resistance.
Principles of Early-Phase Antimicrobial Clinical Trial Design
Early-phase clinical trials are the initial stages of testing a new antimicrobial agent in human subjects, following extensive preclinical research conducted in laboratory settings and animal models. These preclinical studies provide foundational information on the drug's safety, efficacy, and initial pharmacokinetic (PK) and pharmacodynamic (PD) characteristics.
Phase I clinical trials, often referred to as "first-in-human" studies, typically involve a small group of healthy volunteers, or in some cases, patients with the target disease, ranging from 20 to 100 participants. The primary objectives of Phase I trials are to assess the safety and tolerability of the new drug, identify any potential side effects, and determine the appropriate dosage range for subsequent studies. During these trials, escalating doses of the drug are administered, allowing researchers to evaluate its safety profile at different exposure levels. Pharmacokinetic studies are often integrated into Phase I to understand how the body absorbs, distributes, metabolizes, and eliminates the drug, which is crucial for determining optimal drug concentrations. The design of these trials considers various factors, including participant selection criteria, study duration, the inclusion of control groups to minimize bias, and methods for data collection and analysis. Government agencies, such as the National Institutes of Health (NIH)/National Institute of Allergy and Infectious Diseases (NIAID) and the Biomedical Advanced Research and Development Authority (BARDA), play a significant role in supporting and guiding the early-stage discovery and development of new antimicrobial drugs, with the FDA providing scientific and regulatory advice on clinical trial design.
Pharmacokinetic/Pharmacodynamic Target Attainment in Clinical Development
Pharmacokinetic/pharmacodynamic (PK/PD) principles are fundamental to the successful development and optimization of β-lactam antibiotics. β-lactams are characterized by time-dependent bactericidal activity, meaning their efficacy is primarily determined by the duration for which the free (unbound) drug concentration remains above the minimum inhibitory concentration (MIC) of the causative pathogen during the dosing interval (%fT > MIC).
While a conservative PK/PD target of 40-70% fT > MIC has traditionally been considered sufficient for bactericidal activity, more aggressive targets are often pursued, particularly in severe infections or in critically ill patients. For instance, a target of 100% fT > 4xMIC is frequently proposed to maximize efficacy and, importantly, to minimize the emergence of resistance. Critically ill patients present unique challenges due to altered pharmacokinetics, including an increased volume of distribution and augmented renal clearance, which can lead to subtherapeutic drug concentrations. To overcome these challenges and improve PK/PD target attainment, strategies such as prolonged or continuous infusions of β-lactams are increasingly employed.
The Probability of Target Attainment (PTA) analysis is a key tool in clinical development, allowing for the simulation of various dosing strategies against the distribution of MICs for target pathogens. This analysis helps to predict the likelihood of achieving desired PK/PD targets and informs dose optimization to improve clinical outcomes and suppress resistance. The application of PK/PD principles is therefore essential for optimizing the use of existing antimicrobials and guiding the development of new agents to combat the growing threat of antimicrobial resistance.
Challenges, Opportunities, and Future Perspectives in Ceftiolene Research
Addressing Antimicrobial Resistance Mechanisms
Antimicrobial resistance poses a significant threat to the effectiveness of β-lactam antibiotics, including Ceftiolene. Bacteria develop resistance through various mechanisms, such as the production of β-lactamase enzymes that hydrolyze the antibiotic, alterations in penicillin-binding proteins (PBPs) which are the drug's targets, and the upregulation of efflux pumps that expel the drug from bacterial cells nih.govnih.govmdpi.com. Third-generation cephalosporins like this compound are particularly vulnerable to hydrolysis by extended-spectrum β-lactamases (ESBLs) and certain carbapenemases mdpi.comnih.gov. Therefore, research efforts related to this compound must focus on understanding and circumventing these resistance pathways.
Research into Combination Therapies to Overcome Resistance (e.g., β-Lactamase Inhibitors)
A crucial strategy to combat β-lactam resistance is the development and application of combination therapies, particularly the co-administration of β-lactam antibiotics with β-lactamase inhibitors nih.govmdpi.comnih.govresearchgate.netmdpi.com. This approach aims to protect the β-lactam ring from enzymatic degradation, thereby restoring or enhancing the antibiotic's activity against resistant strains. While specific combination therapies involving this compound are not extensively detailed in current literature, the principle remains a vital area of investigation for all β-lactams.
Examples of β-lactamase inhibitors that have been successfully combined with other β-lactams include Tazobactam (PubChem CID 123630), Sulbactam (PubChem CID 130313), Enmetazobactam (PubChem CID 23653540), Avibactam, Relebactam, Vaborbactam, and Zidebactam nih.govnih.govresearchgate.netmdpi.comwikipedia.orgoup.comnih.govnih.gov. Research in this domain for this compound would involve identifying β-lactamase inhibitors that effectively protect its structure against prevalent enzymes, potentially leading to new therapeutic combinations.
Identification of New Antimicrobial Targets for this compound-Derived Compounds
The primary mechanism of action for β-lactam antibiotics involves inhibiting bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) nih.govnih.gov. However, the emergence of altered PBPs contributes to resistance nih.govresearchgate.net. The ongoing challenge of antimicrobial resistance necessitates the identification of novel antimicrobial targets beyond traditional PBPs for existing compounds or their derivatives frontiersin.orgturkjps.orgnih.gov. For this compound, this could involve exploring its potential to interact with other essential bacterial processes or proteins, or designing derivatives that selectively target new vulnerabilities in resistant pathogens. While specific new targets for this compound-derived compounds are not widely reported, this remains a critical area of opportunity within the broader field of antimicrobial drug discovery.
Repurposing and Exploration of Non-Antibiotic Applications of this compound
The repurposing of existing drugs for new therapeutic indications is a growing area of pharmaceutical research. This approach can accelerate drug development by leveraging compounds with known safety profiles. While some non-antibiotic compounds have demonstrated antimicrobial activity ptfarm.pl, current research literature does not extensively document any specific non-antibiotic applications or repurposing efforts for this compound. Further investigation would be required to explore any potential therapeutic uses of this compound outside its established role as an antibiotic.
Advancements in Chemical Synthesis and Analog Design for Enhanced Activity
Advancements in chemical synthesis and analog design are fundamental to improving the efficacy, selectivity, and pharmacokinetic properties of existing drugs wiley-vch.de. For β-lactam antibiotics like this compound, the design of new analogs can aim to enhance their stability against β-lactamases, improve their affinity for PBPs, or broaden their spectrum of activity against resistant strains. This involves modifying the side chains or the core β-lactam structure to overcome specific resistance mechanisms or improve drug delivery. While general principles of chemical synthesis and analog design apply to β-lactams google.comgoogleapis.comepo.org, specific detailed advancements in the synthesis or analog design for this compound are not prominently featured in the provided search results. This area represents a continuous opportunity for medicinal chemists to optimize this compound's therapeutic profile.
Integration of Omics and Computational Approaches in Drug Discovery for this compound
The integration of 'omics' technologies (e.g., genomics, proteomics, metabolomics) and advanced computational approaches (e.g., molecular docking, virtual screening, molecular dynamics simulations, machine learning, and artificial intelligence) is revolutionizing drug discovery by enabling faster, more efficient, and cost-effective identification and optimization of potential drug candidates frontiersin.orggsconlinepress.comresearchgate.netnih.govfrontiersin.org.
These approaches can be applied to this compound research in several ways:
Target Identification: Omics data can provide a holistic understanding of bacterial disease mechanisms, helping to identify novel drug targets or vulnerabilities that this compound or its derivatives could exploit frontiersin.orggsconlinepress.com.
Mechanism of Resistance Elucidation: Computational methods can help in understanding how specific mutations in bacterial enzymes or PBPs confer resistance to this compound, guiding the design of new compounds that overcome these mechanisms.
Analog Design and Optimization: Virtual screening and molecular docking can rapidly evaluate large libraries of this compound analogs for their binding affinity to target proteins, accelerating the lead optimization process researchgate.netnih.govfrontiersin.org.
Pharmacokinetic/Pharmacodynamic (PK/PD) Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, streamlining preclinical development researchgate.net.
While specific studies applying these advanced methodologies directly to this compound are not detailed in the provided information, their general applicability within β-lactam drug discovery suggests a significant future opportunity for this compound research.
Contribution of this compound Research to Broader β-Lactam Science
As a member of the cephalosporin class, and more broadly, the β-lactam family of antibiotics, research into this compound contributes to the collective scientific understanding of this crucial class of antimicrobials wikipedia.org. Any studies on this compound's mechanism of action, interaction with bacterial targets like PBPs, or its susceptibility to various β-lactamases, even if limited, provide valuable insights into the broader β-lactam science. For instance, understanding how this compound interacts with specific PBPs or how it is affected by different resistance enzymes can inform the development of other β-lactams or β-lactamase inhibitors. The challenges and opportunities encountered in this compound research reflect those faced by the entire β-lactam class, and advancements in one area can often be extrapolated to benefit the development and application of other β-lactam antibiotics.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Ceftiolene inhibits bacterial cell wall synthesis?
- Methodological Answer : Investigate this compound's interaction with penicillin-binding proteins (PBPs) using techniques such as:
- X-ray crystallography to resolve the drug-PBP binding interface .
- Fluorescence polarization assays to quantify binding affinity and kinetics.
- Peptidoglycan synthesis assays (e.g., HPLC-based methods) to measure inhibition of cross-linking .
Q. What is the spectrum of antibacterial activity for this compound against Gram-positive and Gram-negative pathogens?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using standardized CLSI or EUCAST protocols. Include:
- Diverse bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) to assess coverage breadth.
- Comparative analysis with other cephalosporins to contextualize efficacy .
Q. How does bacterial resistance to this compound develop, and what genetic markers are associated with reduced susceptibility?
- Methodological Answer : Perform whole-genome sequencing of resistant mutants generated via in vitro serial passage experiments. Focus on mutations in:
- PBPs (e.g., pbpA, pbpB) to identify structural changes affecting drug binding.
- Efflux pump regulators (e.g., marR, acrAB) to assess overexpression .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in in vivo versus in vitro models?
- Methodological Answer : Design integrated studies that:
- Standardize experimental variables (e.g., inoculum size, pharmacokinetic parameters).
- Use animal infection models (e.g., murine neutropenic thigh) to correlate in vitro MICs with in vivo outcomes.
- Apply meta-analysis to reconcile discrepancies across studies, controlling for confounding variables .
Q. What experimental strategies optimize this compound’s stability and bioavailability in novel drug formulations?
- Methodological Answer :
- Physicochemical profiling : Assess pH-dependent stability via HPLC under simulated physiological conditions.
- Nanocarrier encapsulation : Test liposomal or polymeric nanoparticles for enhanced tissue penetration using in vitro permeability models (e.g., Caco-2 cells) .
Q. How can researchers design assays to evaluate this compound’s synergy with β-lactamase inhibitors against multidrug-resistant pathogens?
- Methodological Answer : Implement checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine this compound with inhibitors like avibactam or tazobactam. Validate results using:
- Time-kill kinetics to confirm bactericidal synergy.
- Genomic analysis of β-lactamase gene expression (e.g., blaCTX-M, blaTEM) via qRT-PCR .
Q. What methodologies best characterize this compound’s off-target effects on human microbiota?
- Methodological Answer :
- 16S rRNA sequencing of fecal/intestinal samples from animal models pre- and post-treatment.
- Metabolomic profiling (e.g., LC-MS) to identify shifts in microbial metabolites (e.g., short-chain fatty acids) .
Methodological Guidelines for Research Design
- Literature Review : Use platforms like SciFinder to systematically search for this compound-related studies, prioritizing primary literature and excluding non-peer-reviewed sources (e.g., ) .
- Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in conflicting results, emphasizing dose-response relationships and temporality .
- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed method documentation, including raw data deposition in public repositories .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.